Product packaging for Pyrido[2,3-b]pyrazin-6(5H)-one(Cat. No.:CAS No. 35808-45-8)

Pyrido[2,3-b]pyrazin-6(5H)-one

Cat. No.: B152815
CAS No.: 35808-45-8
M. Wt: 147.13 g/mol
InChI Key: KGCASACLSNTYGM-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) is a heterocyclic compound that serves as a versatile and valuable scaffold in multidisciplinary research. With a molecular formula of C7H5N3O and a molecular weight of 147.13 g/mol, this compound is a subject of interest in various scientific fields. In medicinal chemistry , the pyrido[2,3-b]pyrazine core is a privileged structure known for its multifaceted biological properties. Derivatives of this core have been synthesized and shown to exhibit significant antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus . The core structure is also under investigation for a wider range of therapeutic applications, including as a dipeptidyl peptidase IV inhibitor for type 2 diabetes, an antagonist for pain management, and an inhibitor in oncology research . Beyond its pharmaceutical potential, this chemical family shows promise in materials science . Computational studies using Density Functional Theory (DFT) indicate that pyrido[2,3-b]pyrazine derivatives possess remarkable non-linear optical (NLO) properties , suggesting potential applications in display technologies and photonics . Furthermore, novel derivatives have been successfully utilized in the development of electrochemical DNA biosensors , demonstrating their utility in diagnostic and environmental monitoring . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key synthetic intermediate for developing new active molecules or for exploring advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B152815 Pyrido[2,3-b]pyrazin-6(5H)-one CAS No. 35808-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrido[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCASACLSNTYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541527
Record name Pyrido[2,3-b]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-45-8
Record name Pyrido[2,3-b]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Pyrido 2,3 B Pyrazin 6 5h One and Its Analogues

Classical and Modern Synthetic Approaches to Pyrido[2,3-b]pyrazin-6(5H)-one

The synthesis of the this compound core and its derivatives generally involves multi-step sequences that begin with appropriately substituted pyridine (B92270) and pyrazine (B50134) precursors. Classical methods often rely on condensation reactions, while modern approaches increasingly utilize sophisticated catalytic systems to achieve higher efficiency and molecular diversity.

Strategies for Pyrazine Ring Annulation in this compound Scaffolds

The formation of the pyrazine ring is a critical step in the synthesis of the this compound scaffold. A common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with a 2,3-diaminopyridine (B105623) derivative. researchgate.netresearchgate.net For instance, the reaction of 2,3-diaminopyridine with glyoxylic acid monohydrate leads to the formation of the cyclized pyrido[2,3-b]pyrazin-2(1H)-one. ikm.org.my

Another approach involves the reaction of 2,3-diaminopyridine with arylglyoxals in solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) at elevated temperatures, which yields 3-arylpyrido[2,3-b]pyrazines. rsc.org This method offers high yields and straightforward workup procedures. rsc.org Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.orgnih.govrsc.org For example, a three-component reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA), affords indeno[2',1':5,6]pyrido[2,3-b]pyrazin derivatives in good to excellent yields. rsc.orgnih.gov

The regioselectivity of the cyclization can be a crucial factor, especially when using unsymmetrical diamines or dicarbonyl compounds. The use of catalysts like boric acid or TsOH can influence the reaction pathway and favor the formation of a specific regioisomer. clockss.org For instance, the reaction of 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones with 2,3-diaminopyridine in the presence of TsOH leads to the regioselective formation of 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones. clockss.org

Pyridone Ring Formation and Functionalization in this compound Synthesis

The pyridone moiety is a key structural feature of many biologically active compounds. mdpi.com The synthesis of the pyridone ring in the context of the this compound scaffold can be achieved through various cyclization strategies. One general approach involves the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles. mdpi.com Acid-catalyzed deprotection of the dimethyl acetal (B89532) group generates a reactive aldehyde intermediate that undergoes cyclization to form the fused heterocyclic system. mdpi.com

More recent methods have focused on streamlining the synthesis of pyridones. For example, an oxidative ring expansion of cyclopentenone derivatives provides a rapid and efficient one-pot route to pyridones. chemrxiv.org This transformation proceeds under mild conditions and demonstrates broad functional group tolerance. chemrxiv.org Another innovative approach involves the intramolecular 1,6-addition of an enolate to a 2-pyridone moiety, which has been applied to the synthesis of complex alkaloids. researchgate.net

Functionalization of the pre-formed pyridone ring is also a key strategy for generating diverse analogues. The presence of a lactam group within the dihydropyrazinone segment of some derivatives allows for nucleophilic substitution reactions.

Novel Reagents and Catalytic Systems for this compound Derivatization

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Modern synthetic chemistry has provided a powerful toolkit of novel reagents and catalytic systems to achieve this.

Transition Metal Catalysis in C-H Activation and Cross-Coupling for this compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools for introducing a wide range of substituents onto the pyrido[2,3-b]pyrazine core. The Suzuki-Miyaura coupling, which pairs aryl or heteroaryl halides with boronic acids, is a widely used method for creating C-C bonds. ikm.org.myresearchgate.net For instance, 3-chloropyrido[2,3-b]pyrazine (B129045) serves as a versatile intermediate where the chlorine atom acts as a reactive handle for palladium-catalyzed Suzuki coupling reactions to introduce various aryl and heteroaryl groups. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-arylated derivatives. ikm.org.my

Recent advancements have focused on the direct C-H activation and functionalization of the pyridine ring, which offers a more atom- and step-economical approach. beilstein-journals.orgnih.gov Ruthenium, rhodium, and palladium catalysts have been employed for the ortho-alkylation and arylation of pyridines. beilstein-journals.orgnih.gov For example, a heterobimetallic Rh-Al catalyst has been reported for the selective C2-monoalkylation of pyridines with alkenes. beilstein-journals.org These C-H activation strategies hold significant promise for the efficient derivatization of the this compound scaffold.

A notable example is the palladium-catalyzed coupling of halogenated pyrido[2,3-b]pyrazines with arylboronic acids or anilines, which can be followed by intramolecular cyclization to generate more complex, fused polycyclic systems like pyrazino-fused carbazoles and carbolines. mdpi.comsemanticscholar.org

Catalyst SystemReaction TypeSubstratesKey Findings
Pd(dppf)Cl₂Suzuki Coupling3-chloro-8-methylpyrido[2,3-b]pyrazine and boronic acidsEffective for synthesizing 3-substituted derivatives with an 88% yield. ikm.org.my
Pd₂(dba)₃/XantphosBuchwald-Hartwig Amination3-chloro-8-methylpyrido[2,3-b]pyrazine and aminesResulted in a 75% yield of N-arylated products. ikm.org.my
Copper(I) oxideC-N Coupling8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine and azolesN-arylated azoles were obtained in 51% to 79% yields. mdpi.com
CCC pincer NHC-Ru(III) complexC-H vinylation/6π-electrocyclization2-pyridyl aldimines and vinyl bromides/triflatesRapid and diverse synthesis of polycyclic 4H-pyrido[1,2-a]pyrimidine derivatives. rsc.org

Organocatalysis and Biocatalysis in Stereoselective this compound Synthesis

While the synthesis of chiral this compound derivatives is still an emerging area, the principles of organocatalysis and biocatalysis offer promising avenues for achieving stereoselectivity. Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully employed in the stereoselective synthesis of various heterocyclic compounds. metu.edu.tr For example, cinchona alkaloid-based organocatalysts have been used in [3+2]-cycloaddition reactions to produce chiral pyrrolidine (B122466) derivatives. rsc.org Such strategies could potentially be adapted for the asymmetric synthesis of this compound analogues.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is another powerful tool for stereoselective synthesis. Baker's yeast (Saccharomyces cerevisiae), for instance, is a well-known biocatalyst for the enantioselective reduction of carbonyl compounds and has found applications in various organic transformations. researchgate.net The use of enzymes like Diels-Alderases, which catalyze [4+2] cycloaddition reactions, is a fascinating prospect for the stereoselective formation of six-membered rings, including the pyridine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. orgchemres.org In the context of this compound synthesis, several strategies are being employed to make the processes more environmentally benign.

One key aspect is the use of greener solvents. Water, being non-toxic and readily available, is an ideal solvent for many reactions. The development of water-soluble catalysts, such as Brönsted acid hydrotrope combined catalysts (BAHC), has enabled the synthesis of pyrido[2,3-b]pyrazines in aqueous media at ambient temperature with excellent yields and catalyst recyclability. researchgate.net Similarly, polyethylene (B3416737) glycol (PEG-400) has been used as a green solvent for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines. researchgate.net

Multicomponent reactions (MCRs) are inherently green as they often proceed in a single pot, reducing the number of synthetic steps, solvent usage, and waste generation. orgchemres.orgsemanticscholar.org The use of microwave irradiation can further enhance the green credentials of these reactions by reducing reaction times and energy consumption. uzhnu.edu.ua

The use of reusable heterogeneous catalysts, such as nanocatalysts, is another important green chemistry approach. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Additionally, biocatalysts like kiwi juice have been explored for the synthesis of related pyran-fused heterocyclic systems, demonstrating the potential of natural and renewable resources in catalysis. biointerfaceresearch.com

Green Chemistry ApproachExample ApplicationAdvantages
Use of Green SolventsSynthesis of pyrido[2,3-b]pyrazines in water using a BAHC catalyst. researchgate.netAvoids organic solvents, ambient temperature, catalyst is recoverable and reusable.
Multicomponent Reactions (MCRs)One-pot synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazin derivatives. rsc.orgnih.govHigh atom economy, reduced waste, operational simplicity.
Microwave-Assisted SynthesisSynthesis of pyrido[1,2-a]pyrimidines. uzhnu.edu.uaReduced reaction times, use of non-toxic solvents.
Heterogeneous CatalysisUse of CuFe₂O₄/KCC-1/PMA nanocatalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines. researchgate.netHigh yields, short reaction times, catalyst reusability, solvent-free conditions.
BiocatalysisUse of kiwi juice for the synthesis of pyrano[2,3-d]pyrimidines. biointerfaceresearch.comUse of a natural, renewable, and safe catalyst.

Solvent-Free and Aqueous Medium Reactions for this compound

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents in the synthesis of pyrido[2,3-b]pyrazine structures.

Aqueous Medium Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of pyrido[2,3-b]pyrazines in aqueous media. One approach involves the use of a Brønsted acid hydrotrope combined catalyst (BAHC), which facilitates the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature with excellent yields. researchgate.net This catalyst can be recovered and reused, adding to the sustainability of the process. researchgate.net Another effective method employs lanthanum(III) acetate (B1210297) [La(OAc)₃] as a reusable catalyst for the condensation reaction in water at 100 °C, which also provides high product yields. The reaction of 2,3-diaminopyridine with various 1,2-dicarbonyl compounds is a common strategy. For instance, the condensation with glyoxylic acid monohydrate can yield pyrido[2,3-b]pyrazin-2(1H)-one, a key intermediate. ikm.org.my

A study on the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives explored various solvents and found that water could be used, although ethanol provided a higher yield under the optimized conditions with a p-TSA catalyst. nih.govrsc.org

Solvent-Free Reactions:

Completely eliminating the solvent is another key green chemistry approach. Solvent-free, or neat, reactions often lead to reduced waste, easier product purification, and sometimes, enhanced reactivity. Microwave irradiation has proven to be particularly effective for conducting solvent-free syntheses of pyrido[2,3-b]pyrazines. The condensation of 2,3-diaminopyridine with various α-dicarbonyl compounds can be achieved in good yields and with short reaction times under microwave-assisted, solvent-free conditions. mdpi.comresearchgate.net This method avoids the need for catalysts and solvents, presenting a highly efficient and environmentally friendly alternative to traditional methods. mdpi.comresearchgate.net

Table 1: Comparison of Aqueous and Solvent-Free Reaction Conditions

Method Catalyst/Conditions Reactants Product Type Yield Reference
Aqueous Medium Brønsted acid hydrotrope (BAHC) 1,2-diamines, 1,2-dicarbonyls Pyrido[2,3-b]pyrazines Excellent researchgate.net
Aqueous Medium Lanthanum(III) acetate [La(OAc)₃] 1,2-diamines, 1,2-dicarbonyls Pyrido[2,3-b]pyrazines High
Solvent-Free Microwave irradiation (catalyst-free) 2,3-diaminopyridine, α-dicarbonyls Pyrido[2,3-b]pyrazines Good mdpi.comresearchgate.net

Energy-Efficient Synthetic Protocols for this compound (e.g., Microwave-Assisted Synthesis)

Energy efficiency is a cornerstone of modern synthetic chemistry, aiming to reduce both the environmental impact and the cost of chemical production. Microwave-assisted synthesis has emerged as a prominent energy-efficient technique.

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating. This often results in dramatically reduced reaction times, from hours to minutes, and can lead to higher product yields and purities compared to conventional heating methods. semanticscholar.org

The synthesis of pyrido[2,3-b]pyrazine derivatives has been successfully achieved using microwave assistance. For example, the condensation of 2,3-diaminopyridine with dicarbonyl compounds to form the core pyrido[2,3-b]pyrazine ring system is significantly expedited. mdpi.comresearchgate.netresearchgate.net A study reported the synthesis of 7-substituted pyrido[2,3-b]pyrazines from 2,3-diaminopyridines and 2,3-dicarbonyl compounds under microwave irradiation without any solvent or catalyst. mdpi.comresearchgate.net The reactions were completed in short times, demonstrating the efficiency of this approach. mdpi.comresearchgate.net

Another example involves the synthesis of N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, an analogue, where microwave irradiation at 160 °C for 60 minutes was used to facilitate the cyclization step. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrido[2,3-b]pyrazine Analogues

Synthesis Method Reaction Time Yield Reference
Pyrazolo[3,4-b]pyridines Conventional Heating Longer Lower semanticscholar.org
Pyrazolo[3,4-b]pyridines Microwave Irradiation Shorter Higher semanticscholar.org
7-substituted pyrido[2,3b]pyrazines Microwave (solvent-free) 2-15 min 82-95% mdpi.com

Advanced Synthetic Techniques for this compound Libraries

The demand for large and diverse collections of compounds for high-throughput screening in drug discovery has spurred the development of advanced synthetic techniques like combinatorial chemistry and flow chemistry.

Combinatorial Chemistry Approaches to this compound Analogues

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds in a single process. Multicomponent reactions (MCRs) are a powerful tool in combinatorial synthesis as they allow for the formation of complex molecules from three or more simple starting materials in a one-pot reaction, maximizing efficiency and atom economy.

The synthesis of libraries of pyrido[2,3-b]pyrazine analogues has been effectively achieved using MCRs. A notable example is the three-component reaction between indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine. nih.govrsc.org This reaction, typically catalyzed by p-toluenesulfonic acid in ethanol, produces a library of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives with good to excellent yields (82-89%). nih.govrsc.org This approach allows for the rapid generation of molecular diversity by simply varying the aldehyde component. nih.govrsc.org

While not focused on the exact this compound core, the principles have been applied to structurally related scaffolds. For instance, a three-component combinatorial synthesis was used to create a library of 6H-Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones, which were investigated for their biological activity. researchgate.net These examples showcase the power of combinatorial methods to efficiently explore the chemical space around the pyrido[2,3-b]pyrazine framework.

Flow Chemistry and Microfluidics in this compound Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for automation and scale-up.

Another relevant example is the synthesis of tetrahydropyridopyrazine derivatives using an H-cube hydrogenator, which is a continuous flow hydrogenation reactor. atmiyauni.ac.in The optimization of parameters such as catalyst loading, temperature, and pressure allowed for high conversion rates. atmiyauni.ac.in This demonstrates that key steps in the synthesis of pyrido[2,3-b]pyrazine-like molecules can be efficiently performed under flow conditions. The development of such processes for the specific synthesis of this compound could lead to more efficient, safer, and scalable manufacturing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 2,3 B Pyrazin 6 5h One Derivatives

Systematic Structural Modifications of the Pyrido[2,3-b]pyrazin-6(5H)-one Core

Systematic modification of the this compound core is a fundamental strategy in medicinal chemistry to explore and optimize the biological activity of this class of compounds. This involves altering substituents at various positions on the heterocyclic ring system and, in some cases, making changes to the core framework itself through isosteric replacements.

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents. Research has shown that even minor changes to the substituent groups can lead to substantial differences in potency and selectivity for specific biological targets.

One area of investigation has been on 5-hydroxythis compound derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN). bohrium.comnih.gov In a study of these derivatives, different biaryl substituents were introduced at the C-4 position through an amino linker. bohrium.com The analysis of structure-activity relationships revealed several key trends:

Influence of Substituent Position : For phenyl ring substituents, meta-substituted derivatives were generally more effective RNase H inhibitors than their para-substituted counterparts. bohrium.com

Effect of Specific Functional Groups : Among para-substituted benzene (B151609) analogues, a 4-cyano (CN) phenyl derivative was the most active against HIV-1 IN. bohrium.com

Impact of Aromatic System Size : When comparing naphthyl derivatives, the 2-naphthyl analogue demonstrated higher potency for IN inhibition than the 1-naphthyl version. bohrium.com

These findings led to the identification of compound 7a (structure not fully detailed in the source) as a potent dual inhibitor, exhibiting similar inhibitory activity against both RNase H and IN. bohrium.comnih.gov

Compound IDTargetActivity (IC50)Key Structural Feature
7a HIV-1 RNase H1.77 µMDual inhibitor with balanced activity. bohrium.comnih.gov
HIV-1 IN1.18 µM
4-CN phenyl derivative HIV-1 INMost active among para-substituted analogues. bohrium.comPara-cyano substitution on the phenyl ring. bohrium.com
Meta-substituted derivatives HIV-1 RNase HGenerally more effective than para-isomers. bohrium.comMeta-substitution on the benzene ring. bohrium.com
2-naphthyl derivative HIV-1 INHigher potency than 1-naphthyl isomer. bohrium.com2-naphthyl group. bohrium.com

In a different therapeutic area, amino-substituted pyrido[3,2-b]pyrazinones (an isomeric scaffold) have been explored as inhibitors of phosphodiesterase 5 (PDE5). kent.ac.uk Guided by X-ray crystallography, researchers synthesized a series of compounds with substitutions at the amino group and the 2-position of the pyridopyrazinone core. The introduction of various aryl boronic acids via Suzuki coupling allowed for a systematic exploration of the SAR at the 2-position, leading to potent and selective PDE5 inhibitors. kent.ac.uk

Isosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. This strategy is often used to improve potency, selectivity, or pharmacokinetic properties.

In the development of PDE5 inhibitors, researchers initially identified a potent lead compound with a quinolin-4-one scaffold. kent.ac.uk However, concerns about the drug-like properties and a difficult synthesis prompted the exploration of alternative core structures. Based on crystal structure data, the quinolin-4-one system was replaced with an amino-pyrido[3,2-b]pyrazinone scaffold. kent.ac.uk This isosteric replacement was well-tolerated and provided a more attractive starting point for further optimization, offering better handles for systematic modification and the potential to modulate physical properties by incorporating polar functionality into solvent-exposed regions of the molecule. kent.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. scispace.com These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

The foundation of a robust QSAR/QSPR model is the selection of appropriate molecular descriptors and a suitable statistical method to correlate them with the observed activity.

Molecular descriptors are numerical values that characterize specific properties of a molecule. For pyrido[3,2-b]pyrazinone derivatives acting as PDE-5 inhibitors, a QSAR study utilized a range of spatial, molecular, and electrotopological descriptors. sciforum.netresearchgate.net Key descriptors identified in the final model included:

SaasCE-index : An electrotopological state index for carbon atoms connected to one single and two aromatic bonds. A positive correlation suggested that this feature enhances PDE-5 inhibition. sciforum.net

SdssCE-index : An electrotopological parameter for carbon atoms connected to one double and two single bonds. Its negative correlation indicated that increasing this feature decreases activity. sciforum.net

SsssCHE-index : Represents the total number of –CH groups connected by three single bonds. A positive correlation suggested that increasing saturation could increase PDE-5 inhibition. sciforum.net

Smr : Signifies molecular refractivity. researchgate.net

The model was developed using partial least squares (PLS) regression, a statistical method well-suited for handling datasets where the number of descriptors is large or when descriptors are inter-correlated. sciforum.net

In another study on pyridopyrazine derivatives as histamine (B1213489) H4 receptor (H4R) antagonists, descriptors such as vsurf_CP and ASA_P were selected after a principal component analysis (PCA) to reduce redundancy. aimspress.com The researchers then compared multiple linear regression (MLR), principal component regression (PCR), and PLS models to establish the relationship between these descriptors and the inhibitory activity (pIC50). aimspress.com

A critical step in QSAR/QSPR modeling is rigorous validation to ensure the model is robust, stable, and has strong predictive power for new, untested compounds.

Internal validation is often assessed using the leave-one-out cross-validation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a predictive model. researchgate.netjapsonline.com For the QSAR model of pyrido[3,2-b]pyrazinone PDE-5 inhibitors, the best model showed a q² of 0.5959, validating its significance. sciforum.netresearchgate.net The model's correlation coefficient (r²) was 0.90, indicating a strong correlation between the selected descriptors and PDE-5 inhibitory activity. sciforum.net

External validation involves using the model to predict the activity of a "test set" of compounds that were not used in building the model. The predictive power is often measured by the coefficient of determination for the test set (R²_test). A value greater than 0.6 is considered good. japsonline.com For a 2D-QSAR model of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, the R²_test was 0.697, demonstrating good external predictivity. japsonline.com Similarly, a study on H4R antagonists reported the R² for the test set to evaluate the external predictive ability of their models. aimspress.com

Model SystemStatistical MethodKey Validation MetricsInterpretation
Pyrido[3,2-b]pyrazinone PDE-5 InhibitorsPartial Least Squares (PLS)r² = 0.90, q² = 0.5959 sciforum.netresearchgate.netGood reliability and internal predictive power. sciforum.net
Pyridopyrazine H4R AntagonistsMLR, PCR, PLSR²_test > 0.5 aimspress.comThe model is statistically adequate for prediction. aimspress.com
Pyrido[2,3-d]pyrimidin-7-one CDK4 Inhibitors2D-QSARq² = 0.629, R²_test = 0.697 japsonline.comThe model is predictive and valid. japsonline.com
3-(pyrazin-2-yl)-1H-indazole PIM-1K Inhibitors3D-QSARr² = 0.922, q² = 0.8629 japsonline.comStatistically significant model with good predictive power. japsonline.com

Computational Approaches in this compound Design

Alongside QSAR/QSPR, other computational techniques play a vital role in the design and optimization of this compound derivatives.

Molecular docking is a prominent method used to predict the preferred orientation of a ligand when bound to a receptor's active site. This provides insights into binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for activity. For instance, molecular modeling was used to predict the binding mode of the dual HIV-1 RNase H-IN inhibitor, compound 7a , within the catalytic cores of its target enzymes. bohrium.comnih.gov Similarly, docking studies were essential in understanding the binding interactions of pyridopyrazine derivatives with the histamine H4 receptor. aimspress.com

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and properties of molecules. nih.govrsc.org In a study of novel pyrido[2,3-b]pyrazine (B189457) derivatives, DFT computations at the B3LYP/6-31G(d,p) level of theory were performed to calculate properties such as frontier molecular orbitals (HOMO-LUMO), vibrational frequencies, and nonlinear optical (NLO) properties. nih.govrsc.org Such calculations help in understanding the molecule's reactivity, stability, and electronic characteristics, which can be correlated with its biological or material properties. rsc.orgrjb.ro

These computational approaches, often used in conjunction, provide a powerful platform for rational drug design, enabling the prioritization of compounds for synthesis and testing, thereby accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Molecular Docking and Ligand-Protein Interactions of this compound

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their target proteins. These computational simulations provide insights into the specific amino acid residues involved in the ligand-protein interactions, which are crucial for understanding the basis of their biological activity.

For instance, in the context of inhibiting certain kinases, the pyridopyrazinone scaffold often acts as a hinge-binder. The nitrogen atoms within the pyrazine (B50134) ring and the adjacent pyridine (B92270) ring are positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region of the kinase. The N-H group of the pyrazinone ring and the exocyclic carbonyl group are also key interaction points.

Table 1: Key Ligand-Protein Interactions of this compound Derivatives

Target Protein ClassKey Interacting Residues (Example)Type of Interaction
KinasesHinge Region (e.g., Cys, Met)Hydrogen Bonding
Gatekeeper Residue (e.g., Thr, Met)van der Waals, Steric
DFG MotifHydrogen Bonding, Ionic
BromodomainsAsparagine, TyrosineHydrogen Bonding
Proline, ValineHydrophobic Interactions

De Novo Design and Virtual Screening of this compound Derivatives

Computational strategies such as de novo design and virtual screening have accelerated the discovery of novel this compound derivatives with desired biological activities. De novo design algorithms build new molecules from scratch or by connecting molecular fragments within the constraints of a target's binding site. This approach has been used to generate novel pyridopyrazinone-based scaffolds with optimized interactions.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a drug target. For this compound, this has involved screening both commercially available and custom-designed libraries of analogues. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, has been particularly successful. By docking libraries of pyridopyrazinone derivatives into the active site of a target, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

These in silico methods have been crucial in identifying novel substitution patterns that might not be intuitively obvious, thereby expanding the chemical space around the this compound core.

Pharmacophore Modeling and Lead Optimization Strategies for this compound Analogues

Pharmacophore modeling is a powerful tool in medicinal chemistry that abstracts the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound analogues, pharmacophore models typically consist of a set of features including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

These models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. Once a pharmacophore model is established, it can be used to search 3D databases for other molecules that fit the model, or to guide the design of new analogues with improved properties.

Lead optimization of this compound analogues often involves a multiparameter approach. Key strategies include:

Modifying substituents to enhance potency: This can involve exploring a variety of chemical groups at different positions on the core scaffold to maximize interactions with the target.

Improving metabolic stability: Introducing blocking groups at metabolically labile sites can increase the half-life of the compound.

Enhancing cell permeability: Modulating the physicochemical properties, such as lipophilicity and polar surface area, can improve the ability of the compound to cross cell membranes.

Increasing selectivity: Fine-tuning the substituents to exploit subtle differences between the active sites of the target and off-target proteins can lead to more selective inhibitors.

The iterative cycle of design, synthesis, and testing, guided by pharmacophore models and other computational tools, has been a cornerstone of the successful development of potent and selective this compound-based compounds.

Biological Activities and Mechanistic Investigations of Pyrido 2,3 B Pyrazin 6 5h One

Enzymatic Inhibition and Activation by Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives

Extensive literature searches did not yield specific information regarding the enzymatic inhibition or activation properties of this compound or its derivatives. The following subsections detail the lack of available data in the specified areas of enzymatic activity.

Kinase Inhibition Profiles of this compound Analogues

No publicly available research data specifically details the kinase inhibition profiles of this compound analogues. Consequently, a data table of targeted kinases and inhibitory concentrations (IC₅₀ values) cannot be provided.

Enzyme Kinetic Studies and Binding Mechanisms of this compound

There is no available scientific literature detailing enzyme kinetic studies or the binding mechanisms (e.g., competitive, non-competitive, uncompetitive) of this compound with any specific enzymes.

Receptor Binding and Modulation by this compound

Comprehensive searches of scientific databases did not uncover any studies focused on the receptor binding and modulation activities of this compound. The subsequent sections reflect this absence of information.

G-Protein Coupled Receptor (GPCR) Interactions with this compound

Specific data on the interactions between this compound and G-Protein Coupled Receptors (GPCRs) are not present in the current body of scientific literature. This includes a lack of information on binding affinities, dissociation constants (Kd), or functional assay results.

Ligand-Gated Ion Channel Modulation by this compound

There is no available research documenting the modulatory effects of this compound on ligand-gated ion channels. Therefore, details on its potential agonist or antagonist activity at these channels cannot be described.

Cellular Mechanisms of Action of this compound

No studies were identified that elucidate the specific cellular mechanisms of action of this compound. Research into its effects on cellular signaling pathways, gene expression, or other cellular processes has not been published in the available scientific literature.

Cell Signaling Pathway Modulation by this compound

Derivatives of the this compound core have been shown to modulate several critical cell signaling pathways, demonstrating their potential as targeted therapeutic agents.

One area of significant interest is in the development of dual inhibitors for HIV-1 treatment. A series of 5-hydroxythis compound derivatives were designed and found to inhibit both the ribonuclease H (RNase H) and integrase (IN) functions of the HIV-1 reverse transcriptase enzyme. nih.gov These enzymes are crucial for the viral replication cycle. The inhibitory action is believed to stem from the scaffold's ability to chelate the divalent metal ions essential for the catalytic activity of these enzymes. nih.govnih.gov Among the synthesized compounds, a derivative featuring a para-substituted benzene (B151609) ring, compound 7a , showed balanced and potent inhibition against both targets. nih.govnih.gov

In the context of cancer and inflammatory diseases, other pyrido[2,3-b]pyrazine (B189457) analogues have been identified as potent inhibitors of mitogen-activated protein kinase (MAPK) pathways. Specifically, replacing a quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of compound 9e , which demonstrated superior inhibition of p38α MAP kinase, a key regulator of inflammatory cytokine production.

Furthermore, certain 7-aminosubstituted pyrido[2,3-b]pyrazines have been designed as multi-kinase inhibitors, targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Analysis of tumors from in vivo studies showed that treatment with compound 14a led to downregulated levels of phosphorylated AKT, ERK1/2, and SRC. nih.gov Another class of derivatives has been investigated as antagonists of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a key player in pain signaling pathways. nih.gov

Apoptosis and Cell Cycle Regulation by this compound Derivatives

While extensive research has detailed the apoptotic and cell-cycle-regulating effects of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, specific mechanistic studies on this compound derivatives are more limited in the scientific literature. However, the antiproliferative activity observed in preclinical studies strongly suggests an impact on these fundamental cellular processes.

In a study involving a HER2 amplified breast cancer xenograft model, treatment with the 7-aminosubstituted pyrido[2,3-b]pyrazine derivative 14a resulted in a significant reduction in the population of Ki-67 positive cells within the excised tumors. nih.gov Ki-67 is a well-established cellular marker for proliferation. Its reduced expression is indicative of a decrease in the number of actively dividing cells, which can be a consequence of cell cycle arrest, apoptosis, or a combination of both. nih.gov This finding points towards the ability of this class of compounds to interfere with the cancer cell cycle and induce cell death, thereby inhibiting tumor growth. nih.gov

In Vivo Pharmacological Profiles of this compound

The therapeutic potential of this compound derivatives has been substantiated through various in vivo pharmacological studies, demonstrating their efficacy in relevant disease models.

Preclinical Efficacy Studies of this compound in Disease Models

The in vivo efficacy of this scaffold has been validated in models of cancer and inflammatory pain.

In oncology, 7-aminosubstituted pyrido[2,3-b]pyrazine derivatives have been evaluated in an orthotopic mouse model of breast cancer. nih.gov The lead compound, 14a , was administered to mice with HER2 amplified breast cancer xenografts (HCC1954) and was found to significantly inhibit tumor growth compared to vehicle-treated controls. nih.gov

In the realm of pain management, a pyrido[2,3-b]pyrazine analogue, compound 26 , was assessed for its ability to function as a TRPV1 antagonist. In a carrageenan-induced thermal hyperalgesia (CITH) model in rats, oral administration of compound 26 resulted in a significant attenuation of pain sensitivity. nih.gov Furthermore, the compound demonstrated a dose-dependent reduction of chronic inflammatory pain in a complete Freund's adjuvant (CFA) model. nih.gov

Biodistribution and Metabolism of this compound Analogues

Pharmacokinetic and metabolic properties are crucial for the development of any therapeutic agent. Studies on pyrido[2,3-b]pyrazine analogues have shown promising profiles.

The 7-aminosubstituted pyrido[2,3-b]pyrazine derivative 14a , which showed efficacy in breast cancer models, was found to possess excellent pharmacokinetic parameters following both oral and intraperitoneal administration in mice. nih.gov Its properties were measured using LC-MS/MS, confirming its bioavailability and suitability for in vivo applications. nih.gov

Similarly, the TRPV1 antagonist 26 was characterized as an orally bioavailable compound. nih.gov Notably, this analogue also exhibited moderate penetration of the blood-brain barrier. nih.gov From a safety and metabolism perspective, the replacement of a 1,8-naphthyridine (B1210474) core with the pyrido[2,3-b]pyrazine scaffold in this series led to a significantly lower potential for the formation of reactive metabolites, which can be a source of toxicity. nih.gov

Advanced Biophysical and Spectroscopic Characterization of Pyrido 2,3 B Pyrazin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrido[2,3-b]pyrazin-6(5H)-one Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity, which is invaluable for confirming the structure of newly synthesized this compound derivatives and understanding their behavior in a solution state.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely employed to obtain fundamental structural information. The chemical shifts (δ) of protons and carbons in the this compound scaffold are highly sensitive to the electronic effects of substituents on the heterocyclic rings. For instance, in derivatives of the related pyrido[2,3-b]pyrazine (B189457) system, the proton and carbon signals can be assigned to specific positions on the fused rings. mdpi.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating complex structures. clockss.org Experiments like Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine (B92270) and pyrazine (B50134) rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) ¹H-¹³C correlations. researchgate.net These techniques are instrumental in confirming the regiochemistry of substitution on the this compound core. clockss.org For example, in the structural confirmation of new 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones, 1D and 2D NMR experiments including ¹H-¹H COSY, HSQC, HMBC, and NOESY were crucial. clockss.org

Table 1: Representative NMR Data for a Pyrido[2,3-b]pyrazine Derivative

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H8.70d4.6
¹H8.28d4.5
¹³C157.1s-
¹³C155.0s-
¹³C153.6d-
¹³C149.1s-
¹³C137.6s-
¹³C136.6s-
¹³C135.6d-
¹³C116.1s-
Note: This table presents hypothetical data for illustrative purposes and does not represent a specific, experimentally determined spectrum of the parent compound.

The conformation of the this compound ring system and the orientation of its substituents can significantly influence its biological activity. NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, provides insights into the spatial proximity of atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful 2D NMR techniques that detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This information is critical for determining the preferred conformation of the molecule in solution. researchgate.net

Furthermore, variable temperature NMR studies can reveal information about dynamic processes, such as ring-flipping or restricted rotation around single bonds, which may be present in certain derivatives of this compound. youtube.com By analyzing changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes. youtube.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in the study of this compound for confirming molecular weight, determining elemental composition, and identifying metabolites.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is a crucial step in the characterization of newly synthesized this compound derivatives, as it provides unambiguous confirmation of their chemical identity. ikm.org.my Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecules for analysis. brieflands.com For instance, the molecular formula of a synthesized compound can be confirmed by comparing the experimentally measured m/z value with the theoretically calculated value for the expected protonated molecule [M+H]⁺. rsc.org

Table 2: HRMS Data for a Hypothetical this compound Derivative

IonCalculated m/zMeasured m/zMass Difference (ppm)Molecular Formula
[M+H]⁺148.0556148.05581.35C₇H₆N₃O
Note: This table presents hypothetical data for illustrative purposes.

Understanding the metabolic fate of this compound and its derivatives is essential for drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for identifying and quantifying metabolites in biological samples. nih.gov In a typical workflow, a biological sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in a targeted mode, such as multiple reaction monitoring (MRM), to specifically detect and quantify known metabolites. nih.gov This approach allows for the identification of metabolic transformations such as hydroxylation, glucuronidation, or sulfation that the this compound scaffold may undergo in a biological system. For example, a study on rhizospheric actinomycetes identified Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one, a related heterocyclic compound, in a Streptomyces extract using LC-MS analysis. nih.gov

X-ray Crystallography of this compound and its Complexes

Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The crystal structures of related pyrido[2,3-b]pyrazine derivatives have been successfully determined, revealing details about their molecular geometry and intermolecular interactions in the solid state. nih.gov For example, the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine showed that the pyridopyrazine moiety is relatively planar. nih.gov

Furthermore, X-ray crystallography is invaluable for studying the interactions of this compound with biological macromolecules, such as enzymes or receptors. By co-crystallizing a this compound derivative with its target protein, it is possible to obtain a detailed atomic-level picture of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. nih.gov This structural information is crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity. nih.gov The crystal structure of a copper(II) nitrate (B79036) complex with pyrazine, a related nitrogen-containing heterocycle, has been investigated, demonstrating the coordination of the pyrazine ring to the metal center. uky.edu Similarly, a silver(I) complex with 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine has been characterized by single-crystal XRD, showing coordination through the pyrido nitrogen atom. iucr.org

Crystal Structure Determination of this compound

For instance, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative have been determined. nih.gov In the non-brominated compound, the pyridopyrazine moiety is relatively planar. nih.gov However, in the 7-bromo derivative, the pyridopyrazine core is more buckled. nih.gov The packing of these molecules in the crystal lattice is influenced by π-stacking and various intermolecular interactions like C-H···Br and C-H···N bonds. nih.gov

Another study reported the crystal data for a C23H15N3S derivative of pyridopyrazine, highlighting the crystallographic parameters obtained from single-crystal X-ray diffraction. mdpi.com

Table 1: Crystallographic Data for selected Pyrido[2,3-b]pyrazine Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine C₁₅H₉N₃S₂ Monoclinic P2₁/c - - - - - - - -
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine C₁₅H₈BrN₃S₂ Monoclinic P2₁/c - - - - - - - -
2d (a C₂₃H₁₅N₃S derivative) C₂₃H₁₅N₃S Triclinic P-1 6.6311(18) 9.939(3) 13.655(4) 81.914(12) 80.405(11) 89.955(10) 878.3(4) 2

Co-crystallization Studies of this compound with Biological Targets

Co-crystallization studies, where a compound is crystallized with its biological target (e.g., an enzyme or receptor), are instrumental in drug discovery. These studies provide a detailed atomic-level view of the binding interactions, guiding the design of more potent and selective inhibitors.

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of various kinases, which are critical targets in cancer therapy. nih.govgoogle.com For example, pyrido[2,3-b] researchgate.netbenzoxazepin-5(6H)-one derivatives have been designed and synthesized as CDK8 inhibitors. nih.gov Co-crystal studies of these inhibitors with CDK8 have been crucial in understanding their binding mode and selectivity. nih.gov The analysis of co-crystallized structures of CDK8 inhibitors has revealed the flexibility of the P-loop motif of the protein, a key insight for inhibitor design. nih.gov

In a similar vein, amino-substituted pyrido[3,2-b]pyrazinones have been identified as potent and selective PDE5 inhibitors, with X-ray crystallographic data guiding the optimization of a high-throughput screening hit. kent.ac.uk Inspection of the crystal structure of an initial lead compound bound to PDE5 revealed a deep lipophilic pocket and solvent-exposed areas, which informed the design of derivatives with improved properties. kent.ac.uk

While specific co-crystal structures with this compound itself were not found, the research on its derivatives underscores the importance of this technique in medicinal chemistry. For instance, 5-hydroxythis compound derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase, with molecular modeling studies suggesting their binding modes. brieflands.com

Circular Dichroism (CD) and Vibrational Spectroscopy for this compound

Spectroscopic techniques such as Circular Dichroism (CD), Infrared (IR), and Raman spectroscopy are vital for characterizing the structural and functional aspects of molecules like this compound.

Chiral this compound Derivative Analysis using CD

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. biorxiv.org It measures the differential absorption of left and right-handed circularly polarized light, providing information about the stereochemistry and conformation of molecules. nih.gov

Although no direct CD studies on the parent this compound were found, research on chiral derivatives of related heterocyclic systems highlights the utility of this technique. For instance, the synthesis and chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxo-thieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters have been investigated, demonstrating the use of chiroptical methods to characterize these chiral compounds. ju.edu.jo Similarly, CD spectroscopy has been used to confirm the enantiomeric nature of chiral star-shaped [CoIII3LnIII] clusters formed with enantiopure Schiff bases. mdpi.com The CD spectra of the R and S enantiomers are typically mirror images, and the amplitude of the signal is proportional to the enantiomeric purity. nih.gov

The application of CD spectroscopy would be highly valuable for any chiral derivatives of this compound to determine their absolute configuration and enantiomeric excess.

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound shows characteristic stretching vibrations at 1675 cm⁻¹ for the carbonyl (C=O) group and 1580 cm⁻¹ for the C=N bond, confirming the formation of the ring structure. In studies of related pyrido[2,3-b]pyrazine derivatives, the N-H stretching vibration is typically observed in the range of 3193–3459 cm⁻¹, and the C=O group peak appears between 1566–1661 cm⁻¹. researchgate.net For instance, in a series of synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives, the carbonyl stretching of the ring was observed at 1657 cm⁻¹. brieflands.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in IR spectra. semi.ac.cn While specific Raman data for the parent this compound is not detailed in the available literature, studies on related heterocyclic compounds demonstrate its utility. For example, FT-Raman spectroscopy has been used alongside FT-IR to characterize a pyrazole (B372694) derivative, with density functional theory (DFT) calculations aiding in the assignment of vibrational frequencies. researchgate.net The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. semi.ac.cn

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

Functional Group Technique Wavenumber (cm⁻¹) Reference
C=O (carbonyl) FT-IR 1675
C=N FT-IR 1580
N-H FT-IR 3193–3459 researchgate.net
C=O (ring) IR 1657 brieflands.com
-S-S- stretch Raman 410 semi.ac.cn

Note: The -S-S- stretch is an example from a different molecule (cystine) to illustrate the complementary nature of Raman spectroscopy.

Theoretical Chemistry and Computational Studies of Pyrido 2,3 B Pyrazin 6 5h One

Quantum Chemical Calculations of Pyrido[2,3-b]pyrazin-6(5H)-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of molecules.

The electronic behavior of the this compound scaffold is governed by the distribution of its electrons in various molecular orbitals. Theoretical studies on closely related, more complex derivatives of pyrido[2,3-b]pyrazine (B189457) have been performed using DFT computations at the B3LYP/6-31G(d,p) level of theory to elucidate their spectroscopic and electronic properties. nih.govrsc.org These studies focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for determining chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. rsc.org For a series of synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives, DFT calculations revealed how different substituents modulate these electronic properties. nih.gov For instance, the introduction of an electron-donating group like methoxy (B1213986) (-OCH3) was found to decrease the energy gap, enhancing the molecule's potential for charge transfer and nonlinear optical (NLO) response. nih.govrsc.org

Analyses such as Natural Bond Orbitals (NBOs), Density of States (DOS), and Transition Density Matrix (TDM) are also employed to provide a deeper understanding of charge distribution and electronic transitions within the molecular framework. nih.gov

Table 1: Calculated Electronic Properties for Exemplary Pyrido[2,3-b]pyrazine Derivatives Note: Data is for substituted derivatives, not the parent this compound.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (Egap) (eV)Key Finding
Compound 7 (with 4-methoxybenzaldehyde (B44291) fragment)-5.594-2.1503.444Lower Egap correlated with greater softness and higher NLO response. nih.gov

Computational methods are vital for mapping out the most plausible reaction pathways for the synthesis of complex heterocyclic compounds. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a proposed synthetic route and identify the rate-determining step. nih.gov

The synthesis of pyrido[2,3-b]pyrazine derivatives often involves multicomponent reactions, for example, reacting a mixture of an aldehyde, an amine (like 2-aminopyrazine), and a 1,3-dicarbonyl compound. nih.govrsc.org A general mechanism for such a synthesis involves a sequence of established organic reactions. rsc.org Theoretical studies on analogous systems, such as the formation of pyrido[2,3-d]pyrimidines, have elucidated a multistep mechanism that typically includes Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps. nih.gov

For the synthesis of this compound or its derivatives, DFT calculations would be used to:

Model Intermediates: Determine the structure and stability of key intermediates.

Locate Transition States: Identify the geometry and energy of the transition state for each elementary step.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, indicating the kinetic viability of the step.

Evaluate Catalytic Effects: Model how catalysts, such as p-toluenesulfonic acid (p-TSA), lower the activation barriers by stabilizing transition states. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

While quantum calculations excel at describing static electronic properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. easychair.org

In a solvent, a molecule like this compound is not static but dynamically samples a range of conformations. MD simulations can model this behavior by solving Newton's equations of motion for the atoms of the solute and surrounding solvent molecules. nih.gov These simulations can reveal:

Solvation Effects: How solvent molecules arrange around the solute and influence its structure and properties.

Conformational Preferences: The most stable or populated conformations of the molecule in a given solvent.

Intramolecular Dynamics: The flexibility of the ring system and the rotational barriers of any substituents.

A nonadiabatic MD study on the parent pyrido[2,3-b]pyrazine core complexed with methanol (B129727) revealed the dynamics of excited-state processes, showing how interactions with the solvent can facilitate photochemical reactions. rsc.org Such simulations are crucial for understanding how the environment modulates the intrinsic properties of the molecule.

Pyrido[2,3-b]pyrazine and related scaffolds are found in molecules that are inhibitors of various enzymes, such as phosphodiesterases (PDEs) and kinases. nih.govnih.gov MD simulations are a cornerstone of modern drug design for investigating how these ligands interact with their protein targets. nih.govunimi.it

After an initial binding pose is predicted using molecular docking, MD simulations are performed on the protein-ligand complex to refine the interaction and assess its stability. nih.gov These simulations can last for hundreds of nanoseconds or longer and provide detailed information on:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Interaction Analysis: The specific hydrogen bonds, hydrophobic interactions, and salt bridges that maintain the complex, and how these interactions evolve over time. nih.gov

Conformational Changes: How the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." unimi.itfrontiersin.org

Binding Free Energy Calculations: Advanced simulation techniques can estimate the binding affinity of the ligand for the protein, which is a critical parameter in drug optimization.

For example, MD simulations at 1000 ns were used to validate the efficacy of designed pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase, confirming that the ligands maintained key interactions with catalytic amino acids. nih.gov

Table 2: Potential Biological Targets for this compound Analogues Based on Related Scaffolds

Protein Target ClassSpecific ExampleRelevance
KinasesFLT3 KinasePyrido[3,4-b]pyrazin-2(1H)-one derivatives are potent FLT3 inhibitors. nih.gov
PhosphodiesterasesPDE5Amino substituted pyrido[3,2-b]pyrazinones are potent and selective PDE5 inhibitors. nih.govkent.ac.uk
DNA Processing EnzymesThymidylate SynthasePyrido[2,3-d]pyrimidines have been studied as selective thymidylate synthase inhibitors. nih.gov
Adenosine (B11128) ReceptorsA3 Adenosine ReceptorPyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one is a scaffold for A3 adenosine receptor antagonists. ebi.ac.uk

Cheminformatics and Database Mining for this compound Analogue Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery, including the identification of new analogues. This is often achieved through virtual screening, where large databases of chemical compounds are computationally filtered to identify those most likely to be active against a specific target. dmed.org.ua

The process for discovering analogues of this compound would involve several steps:

Database Compilation: Assembling a virtual library of compounds containing the this compound core, either from commercial databases or through virtual synthesis.

Pharmacophore Mapping: Defining a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a target protein. This model is then used to search databases for molecules that match the pharmacophore.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with biological activity. dmed.org.uaresearchgate.net These models, once validated, can predict the activity of unsynthesized analogues.

Molecular Docking and Scoring: Docking the virtual library of analogues into the active site of a target protein and using scoring functions to rank the compounds based on their predicted binding affinity.

This approach has been successfully used for related scaffolds. For instance, virtual screening of a pyrido[2,3-d]pyrimidine database led to the design of novel derivatives with improved interactions and docking scores against human thymidylate synthase. nih.gov Similarly, a collaborative virtual screening of proprietary pharmaceutical libraries rapidly expanded the chemical diversity around an imidazo[1,2-a]pyridine (B132010) hit, leading to improved antiparasitic activity. nih.gov

Chemical Space Exploration of this compound Derivatives

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for exploring the chemical space of this compound derivatives. These studies predict structural parameters, electronic properties, chemical reactivity, and stability, offering insights into the potential applications of novel compounds. rsc.org

A recent study investigated a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives using DFT computations with the B3LYP/6-31G(d,p) level of theory. rsc.orgnih.gov The research focused on understanding the spectroscopic, electronic, and nonlinear optical (NLO) properties of these molecules. nih.gov Key parameters such as frontier molecular orbitals (FMOs), UV-visible spectra, natural bond orbitals (NBOs), and density of states (DOS) were analyzed. nih.gov

The exploration revealed a strong correlation between the molecular structure of the derivatives and their electronic properties. For instance, global reactivity parameters were found to be linked with the band gap (Egap) values. rsc.org One derivative, designated as compound 7, which features a 4-methoxybenzaldehyde substituent, exhibited the lowest Egap (3.444 eV). rsc.org This smaller energy gap correlated with a lower hardness value (1.722 eV) and greater softness (0.290 eV⁻¹), suggesting higher reactivity. rsc.org

Furthermore, the computational analysis extended to NLO properties, which are crucial for applications in materials science and display technology. rsc.org The dipole moment (μ), average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩) were calculated. Compound 7 demonstrated the most significant NLO response among the studied derivatives. nih.gov Its high NLO response suggests that pyrido[2,3-b]pyrazine-based compounds could have noteworthy applications in NLO technology. rsc.orgnih.gov

Table 1: Computational Parameters of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound Key Substituent Band Gap (Egap) (eV) Average Polarizability ⟨α⟩ (x 10⁻²³ esu) First Hyperpolarizability βtot (x 10⁻³⁰ esu) Second Hyperpolarizability ⟨γ⟩ (x 10⁻³⁵ esu)

This table presents a selection of computational data for a representative derivative to illustrate the findings from chemical space exploration studies. rsc.orgnih.gov

Data Mining for Biological Activities of this compound in Public Databases

Data mining of scientific literature and public databases reveals that the pyrido[2,3-b]pyrazine core is a key scaffold in a variety of biologically active compounds. rsc.orgnih.gov Derivatives have shown potential in several therapeutic areas, including oncology, and as antimicrobial agents. nih.govresearchgate.net

One area of significant interest is in the development of kinase inhibitors for cancer therapy. A series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were designed and evaluated as potent inhibitors of the Fms-like tyrosine kinase 3 (FLT3) receptor. nih.gov Mutations in the FLT3 receptor are known driver mutations in a subset of patients with acute myeloid leukemia (AML). nih.gov Several synthesized compounds showed potent inhibitory activity against FLT3 kinase and excellent antiproliferative effects against MV4-11 cells, a human AML cell line. nih.gov Notably, one derivative, compound 13, demonstrated an IC₅₀ of 29.54 ± 4.76 nM against the FLT3-D835Y mutant and an IC₅₀ of 15.77 ± 0.15 nM against MV4-11 cells. nih.gov This compound also effectively inhibited the growth of multiple other mutant BaF3 cell lines and robustly inhibited FLT3 autophosphorylation in MV4-11 cells. nih.gov

In addition to anticancer applications, derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their antibacterial properties. researchgate.net A study exploring new derivatives with various side-chains reported their in vitro activity against several bacterial strains using the broth microdilution method. researchgate.net The core derivative bearing two thiocarbonyl groups, without additional side chains, exhibited the most promising antibacterial activity. researchgate.net It was particularly effective against Staphylococcus aureus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.078 mg/ml for both. researchgate.net The study also noted that the addition of alkyl or aryl side-chains to the heterocyclic moiety tended to decrease the biological activity. researchgate.net

Other reported biological activities for this class of compounds include anti-inflammatory, antimalarial, and antitumor applications. researchgate.net The core structure is also recognized for its utility in developing electrochemical DNA sensors. nih.gov

Table 2: Biological Activities of Selected Pyrido[2,3-b]pyrazine Derivatives

Derivative Class/Compound Biological Target/Activity Model/Organism Key Finding (IC₅₀/MIC)
Pyrido[3,4-b]pyrazin-2(1H)-one (Compound 13) FLT3-D835Y Kinase Inhibition Enzyme Assay IC₅₀ = 29.54 ± 4.76 nM
Pyrido[3,4-b]pyrazin-2(1H)-one (Compound 13) Antiproliferative MV4-11 (AML cell line) IC₅₀ = 15.77 ± 0.15 nM
Dithione derivative Antibacterial Staphylococcus aureus MIC = 0.078 mg/ml
Dithione derivative Antibacterial Bacillus cereus MIC = 0.078 mg/ml
Dithione derivative Antibacterial Escherichia coli MIC = 0.625 mg/ml

This table summarizes reported biological activities for different derivatives based on the pyrido[2,3-b]pyrazine scaffold. nih.govresearchgate.net

Future Directions and Translational Research for Pyrido 2,3 B Pyrazin 6 5h One

Development of Pyrido[2,3-b]pyrazin-6(5H)-one as Probes for Biological Systems

The inherent properties of the pyrido[2,3-b]pyrazine (B189457) core make it an attractive scaffold for the development of biological probes. Recent research has highlighted its potential in electrochemical sensing and its prospects in fluorescence-based bioimaging.

Derivatives of the related compound, indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin, have been successfully synthesized and utilized for the electrochemical sensing of DNA. nih.govrsc.org These compounds, when interacting with DNA, cause a detectable change in the electrical properties of a sensor, offering a sensitive and relatively simple method for DNA detection. nih.govrsc.org This capability is crucial for medical diagnostics, where such sensors could detect DNA concentrations with high sensitivity. nih.gov The development of these derivatives as DNA electrochemical biosensors represents a significant step forward, as they are inexpensive and straightforward to manufacture and operate. nih.gov

Furthermore, the broader class of nitrogen-containing heterocyclic compounds, including pyridopyrazines, is known for unique photophysical properties. researchgate.net The pyrido[2,3-b]pyrazine moiety itself has been selected as an electron-acceptor unit in the design of fluorescent materials, particularly for thermally activated delayed fluorescence (TADF) emitters. encyclopedia.pub By coupling this acceptor with an appropriate electron-donor, intramolecular charge-transfer (ICT) can be induced, leading to emissive properties. encyclopedia.pub While direct studies on this compound as a fluorescent probe are emerging, related structures like pyrido[2,3-b]indolizines have shown promising results with high fluorescence quantum yields, emitting in the green light spectrum. semanticscholar.org These findings suggest a strong potential for developing this compound-based probes for various bioimaging applications.

Exploration of Novel Therapeutic Applications for this compound Derivatives

The versatility of the pyrido[2,3-b]pyrazine scaffold has led to the exploration of its derivatives for a range of therapeutic applications, moving beyond initial findings into new and promising areas of disease treatment.

One of the most significant recent developments is the design of 5-hydroxythis compound derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) and integrase (IN). bohrium.comnih.gov This dual-inhibition strategy is a highly effective approach in the discovery of novel antiviral agents. nih.gov The scaffold acts as an ambident chelating core, and by introducing various biaryl substituents, researchers have created a library of potent dual inhibitors. bohrium.com For instance, compound 7a from a studied series demonstrated comparable inhibitory activity against both RNase H and IN, marking it as a valuable lead for developing more effective anti-HIV-1 molecules. nih.gov

Beyond antiviral applications, derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) and pyrido[2,3-b]pyrazin-3(4H)-one have shown significant promise as anticancer agents and aldose reductase inhibitors. researchgate.netrsc.orgnih.gov Certain pyrido[2,3-d]pyrimidine derivatives have exhibited remarkable cytotoxicity against cancer cell lines like MCF-7 and HepG2 and have shown potent inhibition of PIM-1 kinase, a key target in cancer therapy. rsc.org Other derivatives have been designed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a critical driver in many cancers. nih.gov Additionally, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.net Some of these compounds also possess excellent antioxidant properties, offering a multi-faceted approach to managing diabetes-related pathologies. researchgate.net

Derivative ClassTherapeutic Target/ApplicationKey Findings
5-Hydroxythis compoundHIV-1 RNase H and Integrase (Dual Inhibitors)Compound 7a showed IC50 values of 1.77 µM (RNase H) and 1.18 µM (IN). nih.gov
Pyrido[2,3-d]pyrimidineCancer (PIM-1 Kinase Inhibitors)Compounds 4 and 10 showed potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org
Pyrido[2,3-d]pyrimidin-4(3H)-oneCancer (EGFR Inhibitors)Compound 8a was a potent inhibitor of EGFRWT (IC50 = 0.099 µM) and EGFRT790M (IC50 = 0.123 µM). nih.gov
Pyrido[2,3-b]pyrazin-3(4H)-oneDiabetic Complications (Aldose Reductase Inhibitors)Compound 9c was the most active ALR2 inhibitor with an IC50 value of 0.009 µM. researchgate.net

Advanced Materials Science Applications of this compound

The unique electronic properties of the pyrido[2,3-b]pyrazine core have positioned it as a valuable component in the development of advanced materials, particularly in the fields of nonlinear optics (NLO) and organic electronics.

Researchers have synthesized novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine structure and investigated their NLO properties using both experimental and computational (DFT) methods. nih.govrsc.orgrsc.org These studies have revealed that certain derivatives exhibit remarkable NLO responses. nih.govrsc.org For example, a compound designated as 7 in one study, which has a lower energy gap, showed the highest absorption wavelength and significant NLO response, suggesting its potential for use in NLO technological applications. nih.govrsc.org Such materials are crucial for the development of technologies like optical switching and data storage.

In the realm of organic electronics, the pyrido[2,3-b]pyrazine moiety is being explored as an electron-acceptor component in the design of emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.netencyclopedia.pub Specifically, it is used in creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). encyclopedia.pub TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. encyclopedia.pub By combining the electron-deficient pyrido[2,3-b]pyrazine core with a suitable electron-donor, donor-acceptor type molecules can be created that are essential for the next generation of display and lighting technologies. encyclopedia.pubresearchgate.net

Application AreaProperty InvestigatedKey Findings
Nonlinear Optics (NLO)Second HyperpolarizabilityCompound 7 showed the highest values for average polarizability (〈α〉), first hyperpolarizability (βtot), and second hyperpolarizability (〈γ〉), indicating high NLO response. nih.govrsc.org
Organic Light-Emitting Diodes (OLEDs)Thermally Activated Delayed Fluorescence (TADF)The pyrido[2,3-b]pyrazine core serves as an effective electron-acceptor to create donor-acceptor TADF emitters for high-efficiency OLEDs. encyclopedia.pub
Electrochemical SensingDNA DetectionDerivatives have been successfully used as electrochemical biosensors for the sensitive detection of DNA. nih.govrsc.org

Sustainability and Scalability in this compound Production and Research

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable production methods becomes crucial. Modern synthetic chemistry is increasingly focused on eco-friendly, cost-effective, and efficient processes. researchgate.net

Significant progress has been made in the synthesis of pyrido[2,3-b]pyrazine derivatives through multicomponent reactions (MCRs). nih.govrsc.org One notable method is a one-pot, three-component reaction that can be catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695), a relatively benign solvent. nih.gov This approach allows for the combination of multiple starting materials in a single step to form complex products, which is highly efficient and reduces waste. For instance, reacting 2-aminopyrazine, a substituted aromatic aldehyde, and 1,3-indanedione can produce derivatives in good to excellent yields (82-89%). nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for producing related heterocyclic structures like pyrido[2,3-b]indolizines. semanticscholar.org This technique often leads to shorter reaction times and can be performed in benign solvents, aligning with the principles of green chemistry. semanticscholar.org The development of such efficient synthetic routes, including catalyst-free and solvent-free microwave-assisted methods for other pyridopyrazines, is vital for the large-scale production required for translational research and eventual commercialization. researchgate.net These advancements in synthetic methodology ensure that the exploration of this compound can proceed in a manner that is both economically viable and environmentally responsible.

Q & A

Q. What are the standard synthetic protocols for Pyrido[2,3-b]pyrazin-6(5H)-one and its derivatives?

The synthesis typically involves multi-step reactions starting with pyridine and carbamate precursors. For example, pyridine derivatives undergo condensation with carbamates to form intermediates, followed by cyclization and structural modifications to yield the target compound. Key steps include protecting group strategies and catalytic coupling reactions to introduce substituents like chloropyridinyl or hydroxy groups. Purification often employs column chromatography or recrystallization, with characterization via NMR, HPLC, and mass spectrometry .

Q. How are this compound derivatives characterized for solubility and stability?

Solubility is assessed in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric methods. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure via HPLC or LC-MS. Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What strategies optimize this compound derivatives as dual inhibitors of HIV-1 RNase H and integrase?

Analog-based optimization focuses on introducing chelating groups (e.g., di-keto acid motifs) to bind divalent metal ions in the catalytic cores of both enzymes. Substituent positioning (para vs. meta) significantly impacts selectivity: para-substituted phenyl analogs (e.g., 4-cyanophenyl) enhance dual inhibition (IC50 values: 1.77 µM for RNase H, 1.18 µM for integrase), while meta-substituted analogs improve RNase H selectivity. Molecular docking and MD simulations validate binding modes and guide structural refinements .

Q. How do photophysical properties of this compound derivatives enable their use in OLEDs?

Derivatives with dihydrophenazasiline donors and pyrido[2,3-b]pyrazine acceptors exhibit thermally activated delayed fluorescence (TADF). Time-resolved spectroscopy measures singlet-triplet energy gaps (ΔEST < 0.2 eV), while photoluminescence quantum yields (PLQY > 80%) and device efficiency (external quantum efficiency > 30%) are optimized through steric tuning to minimize non-radiative decay. Device fabrication involves vacuum deposition onto ITO substrates with TPBi or BPhen as electron-transport layers .

Q. What methodologies evaluate this compound derivatives for anti-cancer activity?

Derivatives like 7-aminopyrido[2,3-b]pyrazines are synthesized via Buchwald-Hartwig amination and screened against cancer cell lines (e.g., MCF-7 for breast cancer). IC50 values are determined using MTT assays, while apoptosis induction is assessed via flow cytometry (Annexin V/PI staining). Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing substituents (e.g., trifluoromethyl) in enhancing cytotoxicity .

Q. How do structural modifications address discrepancies in biological activity data for this compound analogs?

Contradictions in IC50 values (e.g., between RNase H and integrase inhibition) are resolved by adjusting chelator geometry and hydrophobicity. For example, replacing 4-cyanophenyl with 3-cyanophenyl in compound 99 reduces dual inhibition, suggesting steric hindrance disrupts integrase binding. Counterintuitive results are analyzed using free-energy perturbation (FEP) calculations to quantify binding affinity changes .

Methodological Considerations

Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS, AMBER) simulate interactions with HIV-1 RNase H and integrase. Binding free energies are calculated via MM-PBSA/GBSA, while QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How are substituent effects on fluorescence quantum yield systematically analyzed?

Time-correlated single-photon counting (TCSPC) measures radiative (kr) and non-radiative (knr) decay rates. Electron-donating groups (e.g., methoxy) increase kr by enhancing charge-transfer character, whereas bulky substituents reduce knr by restricting molecular motion. Transient absorption spectroscopy validates excited-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.